Murrangatine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

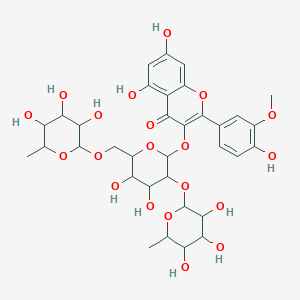

Minumicrolin is a natural product found in Murraya paniculata . It has been identified as a plant growth inhibitor and exhibits mild butyrylcholinesterase inhibition activity . It also shows potential as an anti-tumor-promoting agent .

Synthesis Analysis

Minumicrolin has been isolated from the aerial parts of Murraya paniculata . The structures of these compounds were determined through spectral analysis .

Molecular Structure Analysis

The molecular formula of Minumicrolin is C15H16O5 . Its molecular weight is 276.28 g/mol . The IUPAC name is 8-[(1R,2R)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one . The InChI is InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14-/m1/s1 . The Canonical SMILES is CC(=C)C@HC=C2)OC)O)O .

Physical and Chemical Properties Analysis

Minumicrolin has a molecular weight of 276.28 g/mol . It is a powder in its physical form .

Applications De Recherche Scientifique

Anti-angiogenèse

Il a été constaté que la murrangatine supprime l'angiogenèse induite par le milieu dérivé des cellules tumorales . Elle inhibe la croissance des vaisseaux sous-intestinaux chez les embryons de poissons zèbres et les phénotypes angiogéniques induits par le milieu conditionné tumoral, notamment la prolifération cellulaire, l'invasion cellulaire, la migration cellulaire et la formation tubulaire . Cela suggère que la this compound pourrait être un candidat potentiel pour le développement de nouveaux médicaments anticancéreux du poumon .

Inhibition de l'activation de l'AKT

La this compound atténue considérablement la phosphorylation de l'AKT induite par le milieu conditionné . Cela indique que la this compound peut inhiber l'angiogenèse induite par la tumeur, au moins en partie par la régulation des voies de signalisation AKT

Safety and Hazards

When handling Minumicrolin, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Dust and aerosols should not be formed. Non-sparking tools should be used, and fire caused by electrostatic discharge steam should be prevented .

Mécanisme D'action

Target of Action

Murrangatin, a natural product, primarily targets the AKT signaling pathway . AKT, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

Murrangatin interacts with its primary target, the AKT signaling pathway, by inhibiting its activation . This inhibition is evidenced by the decrease in AKT phosphorylation at site Ser473 .

Biochemical Pathways

The AKT signaling pathway, affected by Murrangatin, plays a significant role in regulating tumor growth and angiogenesis . By inhibiting the activation of AKT, Murrangatin can suppress angiogenesis induced by tumor cell-derived media .

Pharmacokinetics

Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach .

Result of Action

Murrangatin has been found to strongly inhibit the growth of subintestinal vessels in zebrafish embryos and tumor conditioned media-induced angiogenic phenotypes including cell proliferation, cell invasion, cell migration, and tube formation . These findings indicate that Murrangatin can inhibit tumor-induced angiogenesis, at least in part through the regulation of AKT signaling pathways .

Action Environment

It’s worth noting that the environment can significantly influence the phenotypic variation of many compounds .

Analyse Biochimique

Biochemical Properties

Murrangatin has been found to interact with various biomolecules, particularly in the context of angiogenesis . Angiogenesis is a process involving the growth of new blood vessels from pre-existing ones, which is crucial in many physiological and pathological conditions. Murrangatin has been shown to inhibit angiogenesis, suggesting that it interacts with enzymes and proteins involved in this process

Cellular Effects

In cellular contexts, Murrangatin has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to inhibit the proliferation of lung cancer cells . Moreover, Murrangatin has been shown to influence cell function by impacting cell signaling pathways, specifically the AKT signaling pathway . It does not, however, impact the extracellular signal-regulated kinase 1/2 phosphorylation .

Molecular Mechanism

The molecular mechanism of Murrangatin’s action is thought to be related to its ability to inhibit AKT activation By inhibiting AKT activation, Murrangatin can exert its effects at the molecular level .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'Minumicrolin' involves the condensation of two molecules of 2-nitrophenol with one molecule of 4-methylbenzaldehyde in the presence of a base to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to yield the final product.", "Starting Materials": [ "2-nitrophenol", "4-methylbenzaldehyde", "base (such as sodium hydroxide or potassium hydroxide)", "sodium borohydride", "solvent (such as ethanol or methanol)" ], "Reaction": [ "Step 1: Dissolve 2-nitrophenol (2 equiv.) and 4-methylbenzaldehyde (1 equiv.) in a suitable solvent.", "Step 2: Add a base (1.5 equiv.) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the reaction mixture to obtain the Schiff base intermediate as a yellow solid.", "Step 4: Dissolve the Schiff base intermediate in a suitable solvent and add sodium borohydride (2 equiv.) to the reaction mixture.", "Step 5: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 6: Acidify the reaction mixture with dilute hydrochloric acid to obtain the final product, Minumicrolin, as a white solid.", "Step 7: Purify the product by recrystallization or column chromatography." ] } | |

Numéro CAS |

88546-96-7 |

Formule moléculaire |

C15H16O5 |

Poids moléculaire |

276.28 g/mol |

Nom IUPAC |

8-[(1S,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one |

InChI |

InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14-/m0/s1 |

Clé InChI |

DKEANOQWICTXTP-KBPBESRZSA-N |

SMILES isomérique |

CC(=C)[C@@H]([C@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |

SMILES |

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |

SMILES canonique |

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |

Apparence |

Powder |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)

![[(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B198114.png)